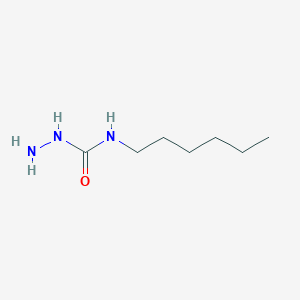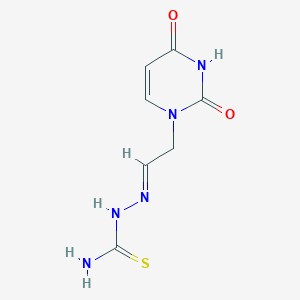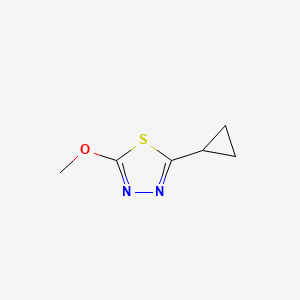
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridine ring at the 4-position and a methyl ester group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed via reductive amination followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrrolidine and pyridine derivatives.
科学研究应用
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships (SAR) of pyrrolidine and pyridine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-carboxylate Derivatives: These compounds share the pyrrolidine ring and carboxylate group but differ in the substituents on the ring.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups, such as pyridine-3-carboxylate and pyridine-4-carboxylate.
Pyrrolopyridine Compounds: These compounds contain fused pyrrolidine and pyridine rings, such as pyrrolo[3,4-c]pyridine.
Uniqueness
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 3-pyridin-4-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-3,5-6,9-10,13H,4,7H2,1H3 |
InChI 键 |
OPHQUHXWMZETQP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(CCN1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


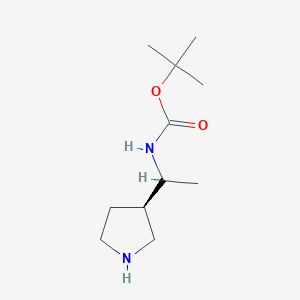
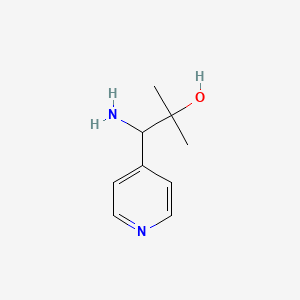

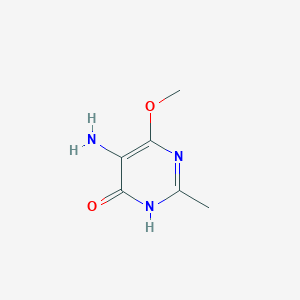
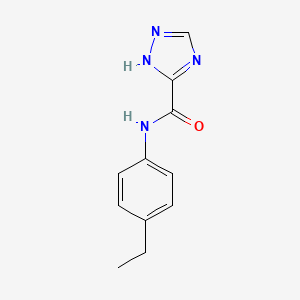
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

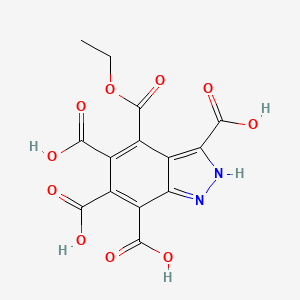
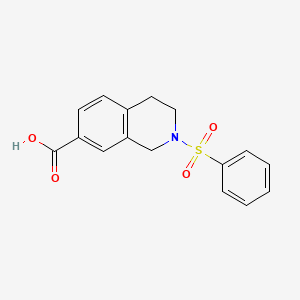
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
